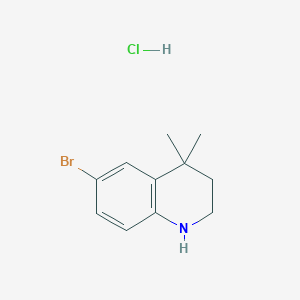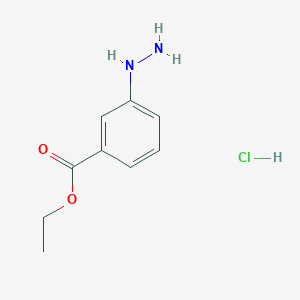
1-(4-acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
説明
The compound is a derivative of imidazolone, a class of organic compounds that contain an imidazolone moiety, which is a five-membered aromatic ring containing two nitrogen atoms . Imidazolones are known to exhibit various biological activities .
Synthesis Analysis
Imidazolones can be synthesized through various methods. One such method involves the condensation of 1-(4-acetylphenyl)-4-(4-(dimethylamino)benzylidene)-2-phenyl-1H-imidazol-5(4H)-one with different aryl aldehydes .Molecular Structure Analysis
While specific structural data for the compound was not found, similar compounds like 4-acetylbiphenyl have been analyzed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass spectral studies .Chemical Reactions Analysis
Imidazolones can undergo various chemical reactions. For instance, a one-pot synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been reported from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, 4-acetylbiphenyl, a related compound, has a molecular weight of 196.24 .科学的研究の応用
Synthesis and Catalysis
Ionic liquids and certain imidazolium derivatives have been shown to act as effective catalysts in organic synthesis, including the formation of trisubstituted imidazoles and amidoalkyl naphthols. These catalysts offer advantages such as avoiding harmful catalysts, operating at room temperature, and achieving high yields with simple methodologies. For instance, an ionic liquid was utilized under ultrasonic irradiation for the one-pot, three-component synthesis of 2-aryl-4,5-diphenyl imidazoles, demonstrating the efficiency of such catalysts in facilitating complex reactions (Zang et al., 2010; Safari & Zarnegar, 2014).
Metal-based Chemotherapy
Research into metal-based chemotherapy has explored the preparation of copper and gold complexes with imidazole derivatives, aimed at targeting tropical diseases. This avenue of research opens up the possibility of novel treatments based on the unique properties of these metal complexes (Navarro et al., 2000).
Antimicrobial and Cytotoxic Studies
Compounds derived from imidazolium salts have been investigated for their antibacterial and cytotoxic activities. Studies have shown that these compounds can inhibit bacterial growth and exhibit cytotoxicity against cancer cell lines, offering a pathway to new antimicrobial and anticancer agents (Streciwilk et al., 2014).
Luminescence Sensing
Imidazole-based lanthanide metal-organic frameworks have demonstrated selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors. This application is particularly relevant in the detection of specific chemicals, leveraging the unique luminescent properties of lanthanide ions (Shi et al., 2015).
Green Chemistry and Catalysis
The use of imidazol-1-yl-acetic acid as a green, bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions exemplifies the role of imidazole derivatives in promoting sustainable chemical processes. This approach not only emphasizes the efficiency of such catalysts but also their recyclability and minimal environmental impact (Nazari et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(4-acetylphenyl)-4-methyl-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-13-12(16)14(8)11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRDGILDFOAKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



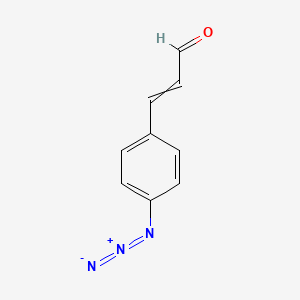
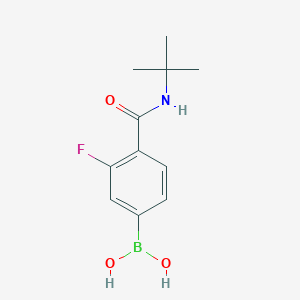
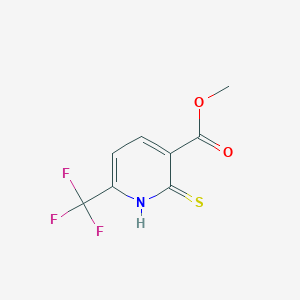
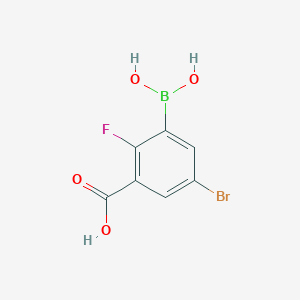
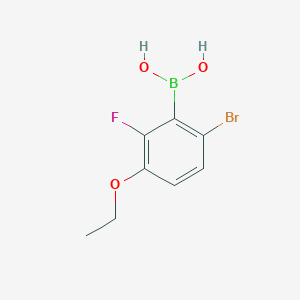
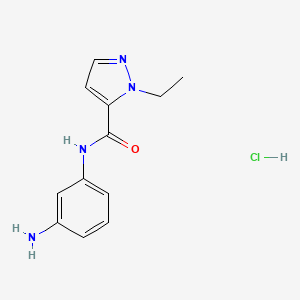

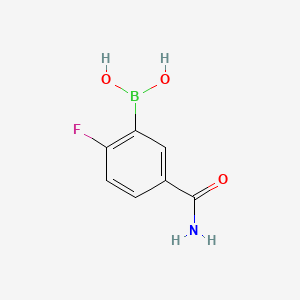


![(1R,2R)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521964.png)
